

# **EVT801** Administration in Animal Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EVT801    |           |
| Cat. No.:            | B13904842 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction: **EVT801** is an orally available, selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis and tumor angiogenesis. [1][2] Preclinical studies have demonstrated its potent anti-tumor and anti-metastatic effects in various cancer models. **EVT801**'s mechanism of action involves the inhibition of tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature, reduction of hypoxia, and subsequent enhancement of anti-tumor immunity.[3][4] This document provides detailed application notes and protocols for the administration of **EVT801** in common animal cancer models, based on published preclinical data.

## **Data Presentation: Summary of In Vivo Efficacy**

The following tables summarize the quantitative outcomes of **EVT801** administration in different murine cancer models.

Table 1: In Vitro Inhibitory Activity of **EVT801** 



| Target                       | Cell Line | Assay                           | IC50    |
|------------------------------|-----------|---------------------------------|---------|
| VEGFR-3                      | HEK293    | Receptor<br>Autophosphorylation | 39 nM   |
| VEGFR-2                      | HEK293    | Receptor<br>Autophosphorylation | 260 nM  |
| VEGFR-1                      | HEK293    | Receptor<br>Autophosphorylation | 2130 nM |
| VEGF-C induced proliferation | hLMVEC    | Cell Proliferation              | 15 nM   |
| VEGF-D induced proliferation | hLMVEC    | Cell Proliferation              | 8 nM    |
| VEGF-A induced proliferation | hLMVEC    | Cell Proliferation              | 155 nM  |

(Data sourced from MedChemExpress product information and Paillasse et al., 2022)[5]

Table 2: Efficacy of EVT801 Monotherapy in Syngeneic and Transgenic Mouse Models

| Cancer<br>Model                            | Mouse<br>Strain | EVT801<br>Dose                  | Treatment<br>Duration | Primary<br>Outcome            | Result                                            |
|--------------------------------------------|-----------------|---------------------------------|-----------------------|-------------------------------|---------------------------------------------------|
| 4T1<br>Mammary<br>Carcinoma                | BALB/c          | 30 mg/kg,<br>p.o., BID          | 21 days               | Tumor<br>Growth<br>Inhibition | Significant reduction in tumor volume             |
| DEN-Induced<br>Hepatocarcin<br>oma         | СЗН             | 100 mg/kg,<br>p.o., QD          | 2 months              | Tumor<br>Volume<br>Reduction  | T/C ratio of 22%                                  |
| Rip1-Tag2 Pancreatic Neuroendocri ne Tumor | Transgenic      | 30 or 100<br>mg/kg, p.o.,<br>QD | 16 days               | Tumor<br>Volume<br>Reduction  | Dose-<br>dependent<br>decrease in<br>tumor volume |



(Data sourced from Paillasse et al., 2022)[6]

Table 3: Efficacy of **EVT801** in Combination with Immune Checkpoint Inhibitors (ICI) in the 4T1 Model

| Treatment Group     | Dosing                                                             | Outcome                        | Result                                                                                       |
|---------------------|--------------------------------------------------------------------|--------------------------------|----------------------------------------------------------------------------------------------|
| EVT801 + anti-PD-1  | 30 mg/kg EVT801 p.o.<br>BID + 10 mg/kg anti-<br>PD-1 i.p. weekly   | Tumor Growth and<br>Metastasis | Superior tumor growth inhibition and reduced lung metastasis compared to single agents[3][7] |
| EVT801 + anti-CTLA- | 30 mg/kg EVT801 p.o.<br>BID + 10 mg/kg anti-<br>CTLA-4 i.p. weekly | Tumor Growth                   | Superior tumor growth inhibition compared to single agents                                   |

(Data sourced from Paillasse et al., 2022)[3]

## **Signaling Pathways and Mechanism of Action**

**EVT801**'s primary mechanism is the selective inhibition of VEGFR-3. This disrupts the signaling cascade responsible for the formation of new lymphatic and blood vessels, modulates the tumor microenvironment to be less immunosuppressive, and enhances the efficacy of immunotherapies.





Click to download full resolution via product page

Caption: Mechanism of action for **EVT801** in the tumor microenvironment.



## **Experimental Protocols**

The following are detailed protocols for the administration of **EVT801** in various animal cancer models, based on published literature.

## **Protocol 1: Orthotopic 4T1 Mammary Carcinoma Model**

This model is suitable for studying the efficacy of **EVT801** on primary tumor growth and metastasis in an immunocompetent setting.

#### Materials:

- Female BALB/c mice (6-8 weeks old)
- 4T1 murine mammary carcinoma cells
- EVT801 (formulation for oral gavage)
- Anti-mouse PD-1 antibody (e.g., BioXcell, clone RMP1-14)
- Anti-mouse CTLA-4 antibody (e.g., BioXcell, clone 9D9)
- Sterile PBS
- Calipers for tumor measurement

Workflow Diagram:





Click to download full resolution via product page

Caption: Experimental workflow for the 4T1 mammary carcinoma model.

#### Procedure:

- Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluence for injection.
- Tumor Cell Implantation: On day 0, inject 1 x 10^5 4T1 cells suspended in sterile PBS into the mammary fat pad of female BALB/c mice.[3]



- Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers two to three times weekly. Calculate tumor volume using the formula:  $V = 0.52 \times (width)^2 \times (length)$ .[3]
- Treatment Initiation: Once tumors reach an average volume of approximately 50 mm<sup>3</sup>, randomize the mice into treatment groups.[3]
- **EVT801** Administration: Administer **EVT801** at a dose of 30 mg/kg via oral gavage twice daily for 21 days.[3]
- Immune Checkpoint Inhibitor Administration (for combination studies): Administer anti-PD-1 or anti-CTLA-4 antibodies at a dose of 10 mg/kg via intraperitoneal injection on a weekly basis.[3]
- Endpoint and Tissue Collection: At the end of the treatment period (day 21), euthanize the mice. Collect primary tumors for weight measurement and further analysis (e.g., immunohistochemistry). Collect lungs to assess metastatic burden.[3]

## **Protocol 2: DEN-Induced Hepatocarcinoma Model**

This model is useful for evaluating the efficacy of **EVT801** in a chemically-induced, inflammation-driven cancer model where VEGFR-3 is expressed in the tumor microenvironment.

#### Materials:

- Male C3H mice
- N-diethylnitrosamine (DEN)
- EVT801 (formulation for oral gavage)
- Sterile saline

Workflow Diagram:





Click to download full resolution via product page

Caption: Experimental workflow for the DEN-induced hepatocarcinoma model.

#### Procedure:

- Tumor Induction: Administer a single intraperitoneal injection of DEN at a dose of 10 mg/kg to male C3H mice.[3]
- Tumor Development: Allow tumors to develop for 12 months.[3]
- Treatment Initiation: After 12 months, randomize the mice into treatment groups.



- EVT801 Administration: Administer EVT801 at a dose of 100 mg/kg via oral gavage once daily for 2 months.[3][6]
- Endpoint and Sample Collection: At the end of the 2-month treatment period, administer a
  final dose of EVT801 before euthanizing the mice to allow for pharmacokinetic analysis.
   Collect blood and tumor samples for analysis of tumor volume and liver weight.[3]

## Protocol 3: Rip1-Tag2 Pancreatic Neuroendocrine Tumor Model

This transgenic model allows for the study of **EVT801**'s effect on the "angiogenic switch" in a multi-stage tumorigenesis model.

#### Materials:

- Rip1-Tag2 transgenic mice
- EVT801 (formulation for oral gavage)
- Calipers for tumor measurement

#### Procedure:

- Treatment Initiation: Begin daily treatment of 12-week-old Rip1-Tag2 mice with EVT801.[6]
- **EVT801** Administration: Administer **EVT801** at doses of 30 mg/kg or 100 mg/kg via oral gavage once daily for 16 days.[6]
- Tumor Measurement: At the end of the treatment period, euthanize the mice and measure the volume of each tumor. The total tumor burden is the sum of individual tumor volumes for each mouse.[6]
- Survival Study: For survival studies, initiate daily treatment at 12 weeks of age and monitor mice daily for signs of morbidity requiring euthanasia.

## **Protocol 4: Assessment of Tumor Hypoxia**

#### Materials:



- Pimonidazole hydrochloride (Hypoxyprobe™)
- · Anti-pimonidazole antibody
- Fluorescently labeled secondary antibody
- Microscope for fluorescence imaging

#### Procedure:

- Pimonidazole Injection: Inject tumor-bearing mice intravenously with pimonidazole hydrochloride at a dose of 60 mg/kg.[8]
- Circulation Time: Allow the pimonidazole to circulate for 90 minutes.[8]
- Tissue Collection and Processing: Euthanize the mice and harvest the tumors. Snap-freeze the tumors in liquid nitrogen or fix in formalin for paraffin embedding.[8]
- Immunofluorescence Staining:
  - Cryosection the frozen tumors.
  - Fix the sections (e.g., in cold acetone).
  - Incubate with an anti-pimonidazole primary antibody.
  - Incubate with a fluorescently labeled secondary antibody.
  - Image the sections using a fluorescence microscope to visualize hypoxic regions.

## Protocol 5: Analysis of Vessel Density and Immune Cell Infiltration

#### Materials:

- Anti-CD31 (PECAM-1) antibody for vessel staining
- Anti-CD8 antibody for cytotoxic T-cell staining



- Fluorescently labeled secondary antibodies
- Flow cytometry antibodies for MDSC analysis (e.g., anti-CD11b, anti-Gr-1)
- Microscope for fluorescence imaging
- Flow cytometer

Procedure for Immunohistochemistry:

- Tissue Preparation: Use paraffin-embedded or frozen tumor sections.
- Staining: Perform standard immunohistochemical or immunofluorescent staining protocols using antibodies against CD31 to label blood vessels and CD8 to label cytotoxic T-cells.
- · Quantification:
  - Vessel Density: Quantify the CD31-positive area or count the number of vessels per field of view using image analysis software.[6]
  - T-cell Infiltration: Quantify the number of CD8-positive cells within the tumor.

Procedure for Flow Cytometry of Myeloid-Derived Suppressor Cells (MDSCs):

- Sample Preparation: Collect blood from tumor-bearing mice.
- Cell Staining: Stain whole blood with fluorescently labeled antibodies against myeloid cell markers (e.g., CD11b and Gr-1 for murine MDSCs).
- Analysis: Acquire samples on a flow cytometer and analyze the percentage of MDSCs (typically defined as CD11b+Gr-1+ cells) within the leukocyte population.

### Conclusion

**EVT801** demonstrates significant anti-tumor efficacy in a variety of preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors. Its mechanism of action, centered on the inhibition of VEGFR-3, leads to a favorable modulation of the tumor



microenvironment. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of **EVT801** in their own studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ |
   Springer Nature Experiments [experiments.springernature.com]
- 4. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia Studies with Pimonidazole in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. site.hypoxyprobe.com [site.hypoxyprobe.com]
- To cite this document: BenchChem. [EVT801 Administration in Animal Cancer Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#evt801-administration-in-animal-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com